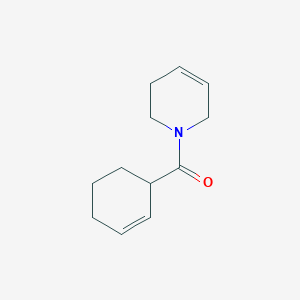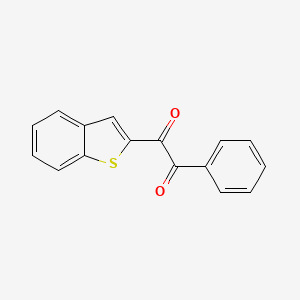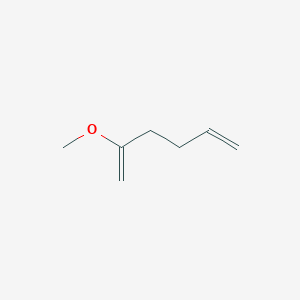
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate is a quaternary phosphonium salt. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a phosphonium center bonded to three piperidine rings and a dichloromethyl group, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (dichloromethyl)tripiperidino-, perchlorate typically involves the quaternization of a tertiary phosphine with a suitable alkylating agent. One common method is the reaction of tripiperidino phosphine with dichloromethyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.
化学反应分析
Types of Reactions
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The dichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
科学研究应用
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing into its use as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and as a catalyst in polymerization reactions.
作用机制
The mechanism by which Phosphonium, (dichloromethyl)tripiperidino-, perchlorate exerts its effects involves the interaction of the phosphonium center with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with phospholipids, leading to cell lysis. In chemical reactions, the phosphonium center acts as a nucleophile, facilitating the formation of new bonds.
相似化合物的比较
Phosphonium, (dichloromethyl)tripiperidino-, perchlorate can be compared with other quaternary phosphonium salts such as:
- Tetraphenylphosphonium chloride
- Tetrabutylphosphonium bromide
- Triphenylphosphonium iodide
These compounds share similar properties but differ in their specific applications and reactivity. The unique structure of this compound, with its dichloromethyl group and three piperidine rings, gives it distinct properties that make it particularly useful in certain applications, such as antimicrobial research and drug delivery.
属性
CAS 编号 |
73790-43-9 |
|---|---|
分子式 |
C16H31Cl3N3O4P |
分子量 |
466.8 g/mol |
IUPAC 名称 |
dichloromethyl-tri(piperidin-1-yl)phosphanium;perchlorate |
InChI |
InChI=1S/C16H31Cl2N3P.ClHO4/c17-16(18)22(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;2-1(3,4)5/h16H,1-15H2;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
LJYUFLGYMZZCGH-UHFFFAOYSA-M |
规范 SMILES |
C1CCN(CC1)[P+](C(Cl)Cl)(N2CCCCC2)N3CCCCC3.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)








![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)


![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)
